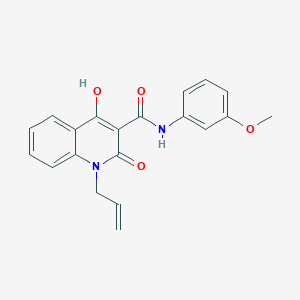

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

CAS No.: 331260-19-6

Cat. No.: VC5642638

Molecular Formula: C20H18N2O4

Molecular Weight: 350.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331260-19-6 |

|---|---|

| Molecular Formula | C20H18N2O4 |

| Molecular Weight | 350.374 |

| IUPAC Name | 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C20H18N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h3-10,12,23H,1,11H2,2H3,(H,21,24) |

| Standard InChI Key | MSVMJQMDODRGJP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name reflects its substitution pattern:

-

Quinoline core: A bicyclic structure with nitrogen at position 1 and oxygen at position 2 (2-oxo).

-

Substituents:

Molecular Formula:

Molecular Weight: 355.36 g/mol .

Table 1: Key Physicochemical Properties

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step protocols common to quinoline derivatives:

-

Quinoline Core Formation: Gould-Jacobs cyclization of anthranilic acid derivatives with malonates under high-temperature conditions .

-

N-Alkylation: Introduction of the allyl group using allyl bromide in the presence of NaH/DMF .

-

Carboxamide Coupling: Reaction of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with 3-methoxyaniline using coupling agents (e.g., HOBt/DCC) .

Example Synthesis (Analog):

-

Intermediate: Methyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (yield: 35–77%) .

-

Final Step: Hydrazinolysis or aminolysis to form the carboxamide .

Reactivity and Stability

-

The allyl group participates in electrophilic additions (e.g., bromination).

-

The 4-hydroxy group undergoes methylation or acetylation under standard conditions .

-

Stability: Degrades under strong acidic/basic conditions; sensitive to UV light .

Biological Activities and Mechanisms

Analgesic Properties

Quinoline-3-carboxamides demonstrate opioid receptor modulation and prolong analgesic effects in murine models . For example:

-

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide showed 80% pain reduction at 10 mg/kg .

Antibacterial Activity

While direct data are lacking, related carboxamides exhibit moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) .

Table 2: Biological Activity of Structural Analogs

Computational and Structural Insights

-

DFT Studies: Analogous quinoline derivatives exhibit frontier molecular orbital (FMO) gaps of 4.5–5.2 eV, correlating with chemical reactivity .

-

Molecular Docking: Carboxamide derivatives show strong binding to MD2 (myeloid differentiation factor 2; ΔG: −8.2 kcal/mol), a TLR4 co-receptor .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume